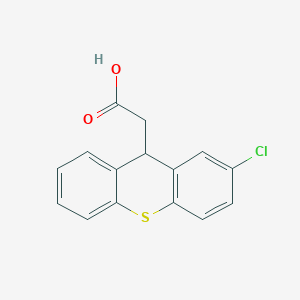

(2-chloro-9H-thioxanthen-9-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

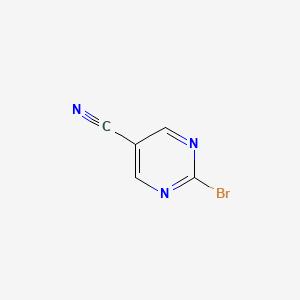

“(2-chloro-9H-thioxanthen-9-yl)acetic acid” is a chemical compound with the molecular formula C15H11ClO2S . It is a derivative of thioxanthene, a tricyclic compound that is part of the family of compounds known as aromatic ketones .

Molecular Structure Analysis

The molecular structure of “(2-chloro-9H-thioxanthen-9-yl)acetic acid” consists of a thioxanthene backbone with a chlorine atom attached to one of the carbon atoms and an acetic acid group attached to another carbon atom . The average mass of the molecule is 290.765 Da .Chemical Reactions Analysis

While specific chemical reactions involving “(2-chloro-9H-thioxanthen-9-yl)acetic acid” are not available, thioxanthene derivatives are known to be involved in various types of reactions. For instance, they can act as powerful photocatalysts in organic reactions .Scientific Research Applications

Two-Photon Induced Polymerization

“(2-chloro-9H-thioxanthen-9-yl)acetic acid” and its derivatives have been used in Two-Photon Induced Polymerization (TPIP) . In TPIP, the initiators are excited to triplet states by absorbing the energy from two photons, in combination . This technology has been found to be a valuable tool for microfabrications .

Donor-Acceptor Type Thioxanthones

This compound is used in the synthesis of Donor-Acceptor Type Thioxanthones . These compounds have intriguing optical properties. The presence of the amino group alone increased the fluorescence quantum yield 100 times .

Photocatalytic Oxidation

“(2-chloro-9H-thioxanthen-9-yl)acetic acid” can be used in Photocatalytic Oxidation . This process uses visible light and molecular oxygen to oxidize 9H-xanthenes, 9H-thioxanthenes, and 9,10-dihydroacridines to the corresponding xanthones, thioxanthones, and acridones .

Synthesis of Xanthones, Thioxanthones, and Acridones

This compound is used in the synthesis of Xanthones, Thioxanthones, and Acridones . These compounds have a multitude of biological activities, including α-glucosidase inhibition, as well as anticancer, anti-Alzheimer, and anti-inflammatory properties .

Photoinitiator in Free Radical Polymerization

“(2-chloro-9H-thioxanthen-9-yl)acetic acid” can act as a photoinitiator in free radical polymerization . It can initiate polymerization under the exposure of light-emitting diodes (LEDs) .

Photoinitiator in Cationic Polymerization

This compound can also act as a photoinitiator in cationic polymerization . It can initiate polymerization under the exposure of LEDs .

Photoinitiator in Mixed Polymerization

“(2-chloro-9H-thioxanthen-9-yl)acetic acid” can act as a photoinitiator in mixed polymerization . It can initiate polymerization under the exposure of LEDs .

Deep Cure Photopolymerization

When combined with iodine salts, “(2-chloro-9H-thioxanthen-9-yl)acetic acid” can initiate deep cure photopolymerization to obtain photocured interpenetrating polymer network (IPN) materials .

Future Directions

properties

IUPAC Name |

2-(2-chloro-9H-thioxanthen-9-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2S/c16-9-5-6-14-12(7-9)11(8-15(17)18)10-3-1-2-4-13(10)19-14/h1-7,11H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHPORPONBUMAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=C(S2)C=CC(=C3)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-chloro-9H-thioxanthen-9-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2534873.png)

![[2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2534874.png)

![N-(2-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2534875.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2534876.png)

![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2534881.png)